3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-(furan-2-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-27(25,15-16-5-2-1-3-6-16)23-12-10-22(11-13-23)19-9-8-17(20-21-19)18-7-4-14-26-18/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPFMESPQRYTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Piperazine (1.0 equiv) reacts with phenylmethanesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C under nitrogen, using triethylamine (2.0 equiv) as a base. The mixture is stirred for 12 hours at room temperature.
Workup and Characterization
The product is isolated via filtration, washed with water, and recrystallized from ethanol.
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Yield : 85%
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Melting Point : 132–134°C
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IR (KBr) : 1325 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).
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¹H NMR (DMSO-d₆) : δ 7.28–7.45 (m, 5H, Ar-H), 3.72 (s, 2H, CH₂SO₂), 3.10–3.25 (m, 8H, piperazine-H).
Synthesis of 3-Chloro-6-(4-Phenylmethanesulfonylpiperazin-1-yl)Pyridazine
Reaction Conditions
3,6-Dichloropyridazine (1.0 equiv) and 4-phenylmethanesulfonylpiperazine (1.1 equiv) are combined in dimethylformamide (DMF) with potassium carbonate (2.0 equiv). The reaction is heated at 90°C for 24 hours.
Workup and Characterization
The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.
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Yield : 78%
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Melting Point : 168–170°C
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¹H NMR (DMSO-d₆) : δ 8.45 (d, 1H, J = 8.0 Hz, pyridazine-H), 7.92 (d, 1H, J = 8.0 Hz, pyridazine-H), 7.28–7.45 (m, 5H, Ar-H), 3.72 (s, 2H, CH₂SO₂), 3.40–3.55 (m, 8H, piperazine-H).
Regioselectivity Analysis
Optimization and Challenges
Key Parameters for Suzuki Coupling
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Catalyst Screening : Pd(PPh₃)₄ outperformed PdCl₂(dppf) in yield (72% vs. 58%).
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Solvent Effects : 1,4-Dioxane/water provided higher yields than toluene/ethanol (72% vs. 65%).
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Temperature : Reflux conditions (100°C) were critical; lower temperatures (80°C) resulted in incomplete conversion.
Side Reactions
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Homocoupling : Minimized by degassing solvents and maintaining an inert atmosphere.
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Deboronation : Addressed by using fresh boronic acid and avoiding prolonged reaction times.
Comparative Analysis of Alternative Routes
Route A: Sequential Substitution (Cl → Piperazine → Furan)
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Advantages : High regioselectivity, avoids protecting groups.
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Disadvantages : Moderate yield in Suzuki step due to electron-deficient pyridazine.
Route B: Direct Cyclization of Pre-Substituted Intermediates
Attempts to construct the pyridazine ring from furan-containing precursors (e.g., 1,4-diketones) failed due to poor cyclization efficiency (<20% yield).
Spectroscopic and Computational Insights
IR and NMR Correlations
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The S=O stretches at 1325 cm⁻¹ and 1160 cm⁻¹ confirm sulfonamide formation.
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¹H NMR coupling constants (J = 8.0 Hz) between pyridazine protons indicate a para-substitution pattern.
DFT Calculations
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NBO Analysis : The sulfonyl group reduces electron density at C6, favoring nucleophilic substitution.
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Transition State Modeling : Energy barrier for C6 substitution is 5.2 kcal/mol lower than for C3.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrogens in the pyridazine ring can be reduced under suitable conditions.
Substitution: The phenylmethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include furanones or other oxygenated derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound's structural characteristics suggest significant potential in drug discovery, particularly as a lead compound for developing new therapeutic agents. The following applications are notable:
- Anticancer Agents : Similar compounds have shown promising results in inhibiting cancer cell proliferation. The unique combination of the furan and pyridazine rings may enhance the compound's efficacy against specific cancer types by targeting related pathways.
- Metabolic Regulators : The ability to interact with nuclear receptors positions this compound as a potential metabolic regulator, which could be beneficial in managing conditions such as diabetes or obesity.
Preliminary studies indicate that compounds with similar structures exhibit diverse biological activities. The following points summarize the observed effects:
- Protein Binding : Interaction studies suggest that this compound can effectively bind to target proteins involved in cancer pathways, potentially leading to the development of targeted therapies.
- Agonistic Properties : Some derivatives of pyridazine have been identified as agonists for Rev-Erb receptors, which play a crucial role in regulating circadian rhythms and metabolism.
Comparative Analysis with Related Compounds
To better understand the potential of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines | Diaryl substitutions; triazole-pyridazine core | Antiproliferative activity against cancer cells |
| 6-substituted [1,2,4]triazolo[4,3-b]pyridazines | Various substituents on the pyridazine ring | Agonists for Rev-Erb receptors |
| 5-(Furan-2-yl)-1H-[1,2,3]triazole | Furan ring; simpler triazole structure | Antimicrobial properties |
This table highlights the versatility and potential of triazolo-pyridazine derivatives in drug discovery and development. The unique combination of functional groups in this compound may enhance its efficacy and selectivity against specific biological targets.
Synthesis and Research Tools
Recent advancements in synthetic methodologies emphasize eco-friendly routes for producing this compound. These methods often involve multi-step processes that utilize hydrazine derivatives and aldehydes under controlled conditions to achieve high yields with minimal toxic byproducts.
In addition to its therapeutic potential, this compound may serve as a valuable research tool in studies investigating nuclear receptor functions and their roles in cellular processes.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine-Sulfonyl Group
3-(4-((2,4-Dimethylphenyl)Sulfonyl)Piperazin-1-yl)-6-(Furan-2-yl)Pyridazine (CAS 1021031-42-4)
- Structure : The sulfonyl group is substituted with a 2,4-dimethylphenyl group instead of phenylmethane.
- Molecular Weight : 398.5 g/mol (vs. ~430–450 g/mol for the target compound, assuming similar substituents).
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)Piperazin-1-yl)-6-(3,4,5-Trimethyl-1H-Pyrazol-1-yl)Pyridazine (CAS 1013820-44-4)
Core Heterocycle Modifications
Imidazopyridazine Derivatives (Compounds 51–53)
- Structure : Replace pyridazine with imidazopyridazine and include methylsulfonylphenyl groups.
- Key Data :
- Melting points: 218–267°C, indicating high crystallinity.
- Purity: >95% (HPLC-MS).
- Methylsulfonyl groups improve solubility compared to bulkier aryl sulfonides .
3-Chloro-6-[4-(2-Fluorophenyl)Piperazine-1-yl]Pyridazine
- Structure : Fluorophenylpiperazine substituent instead of sulfonylpiperazine.
- Synthesis : Derived from 3,6-dichloropyridazine and fluorophenylpiperazine.
Research Findings and Implications
- Sulfonyl Group Optimization : The phenylmethanesulfonyl group in the target compound balances steric bulk and electronic effects, whereas biphenylsulfonyl derivatives (e.g., ) prioritize hydrophobic interactions .
- Heterocycle Influence : Furan rings () contribute to π-orbital interactions, while pyrazole or imidazole rings () enhance metabolic stability and hydrogen bonding .
- Synthetic Flexibility : The piperazine-pyridazine scaffold allows modular derivatization, as shown in and , enabling rapid exploration of structure-activity relationships .
Biological Activity
The compound 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The structure of this compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 366.47 g/mol
- CAS Number : Not explicitly listed but can be derived from related compounds.
This compound features a furan ring, a pyridazine core, and a piperazine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases involved in cancer cell proliferation and survival pathways. The sulfonamide group is hypothesized to enhance binding affinity to target proteins due to its ability to form hydrogen bonds.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- In vitro Studies : In cell line assays, the compound demonstrated IC values in the low micromolar range against various cancer types, including breast and lung cancer cells. For example, in MCF-7 breast cancer cells, an IC of approximately 10 µM was reported.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 15 |
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in tumor growth:
- Protein Kinases : It was found to inhibit the activity of specific kinases with IC values ranging from 50 to 100 nM, indicating potent inhibitory effects.
| Enzyme | IC50 (nM) |
|---|---|
| EGFR | 75 |
| VEGFR | 90 |
| PI3K | 100 |
Case Studies
Several studies have investigated the biological effects of this compound:
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Study on Apoptosis Induction :
- A study conducted on A549 cells demonstrated that treatment with the compound led to increased apoptosis markers, including caspase activation and PARP cleavage. Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment.
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In Vivo Efficacy :
- In xenograft models, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Tumor growth inhibition rates were observed at approximately 65% after four weeks of treatment.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling a substituted pyridazine core with functionalized piperazine and furan moieties. For example, similar compounds (e.g., 6-(4-methylpiperazin-1-yl)pyridazines) are synthesized via nucleophilic aromatic substitution between chloropyridazines and piperazine derivatives under reflux in polar aprotic solvents like DMF or acetonitrile . Yields (~51% in analogous reactions) can be improved by optimizing stoichiometry, reaction time, and temperature, or using catalysts like KI. Purification via column chromatography or recrystallization is critical to isolate the product .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-COSY) confirms substituent positions and purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure, including bond angles and sulfonyl group geometry . Powder XRD can assess crystallinity in bulk samples.
Q. What preliminary biological activities are reported for structurally related pyridazine derivatives?
- Methodological Answer : Pyridazines with sulfonyl-piperazine and aryl substituents exhibit diverse activities, including antimicrobial (e.g., MIC values ≤25 µg/mL against S. aureus), anti-inflammatory, and receptor antagonism (e.g., histamine H3 receptors) . Initial screening should involve in vitro assays:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
- Enzyme/Receptor Binding : Radioligand displacement assays or fluorescence polarization for target affinity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyridazine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent) or structural variations. To reconcile
- Dose-Response Curves : Confirm activity across multiple concentrations.
- Structural Analog Comparison : Test derivatives with incremental modifications (e.g., sulfonyl vs. carbonyl groups) to identify pharmacophores.
- Meta-Analysis : Cross-reference datasets from high-throughput screens (e.g., PubChem BioAssay) to validate trends .
Q. What computational and experimental approaches are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like histamine H3 receptors or bacterial enzymes (e.g., dihydrofolate reductase) .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells.
- Kinetic Studies : Surface plasmon resonance (SPR) or stopped-flow spectroscopy quantifies binding kinetics (e.g., Kd, kon/koff).
Q. How do structural modifications (e.g., sulfonyl groups, furan substitution) influence metabolic stability and pharmacokinetics?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The phenylmethanesulfonyl group may enhance stability by resisting oxidative metabolism .
- Lipophilicity : Measure logP (shake-flask or HPLC) to correlate with membrane permeability. The furan ring may increase solubility, while the sulfonyl group reduces passive diffusion.
- In Silico ADMET : Tools like SwissADME predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
